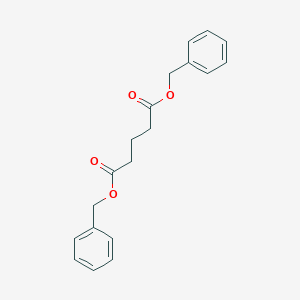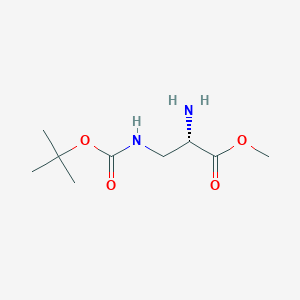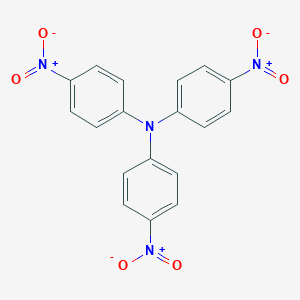
1,5-DIBENZYL GLUTARAT
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves direct reactions or multi-step synthetic pathways. For instance, the straightforward synthesis of pentabenzyltantalum through the reaction between tantalum pentachloride and benzylmagnesium chloride indicates a method for preparing benzylated metal complexes, which could be analogous to methods used for synthesizing dibenzyl pentanedioate-related compounds (Groysman et al., 2003).
Molecular Structure Analysis
The determination of molecular structure often involves sophisticated techniques like X-ray diffraction analysis. For example, the structure of dibenzyltin(IV) complexes was elucidated through X-ray single crystal diffraction analysis, revealing six-coordinated distorted octahedron and five-coordinated distorted trigonal bipyramid configurations (Yin et al., 2010). These insights highlight the complexity and diversity of molecular structures in benzylated compounds.
Chemical Reactions and Properties
Chemical reactions involving compounds similar to "Dibenzyl Pentanedioate" often showcase their reactivity and potential application in forming complex structures. For example, the microwave-assisted synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole through diazotization and coupling with 2,4-pentanedione demonstrates the versatility of benzylated compounds in synthesizing ligands for metal complexes with potential anticancer activities (Jha et al., 2010).
Wissenschaftliche Forschungsanwendungen
1. Glutaratproduktion in mikrobiellen Zellfabriken Glutarat ist ein monomères Vorläufermolekül für biobasierte Polymere. Die Verbindung 1,5-DIBENZYL GLUTARAT wurde in der Forschung verwendet, um die Glutaratproduktion in mikrobiellen Wirten wie Corynebacterium glutamicum zu verbessern . Die Forschung umfasste die Verwendung adaptiver Laborevolution, um einen C. glutamicum-Stamm zu verbessern, der für die Produktion von Glutarat entwickelt wurde .
Antifungales Potenzial in Koordinationsverbindungen
this compound wurde bei der Herstellung von Kobalt(II)-Koordinationsverbindungen verwendet, die ein antifungales Potenzial gezeigt haben . Diese Polymere wurden gegen zwei Modell-Pilzpathogene, Candida albicans und Aspergillus niger, getestet und zeigten eine signifikante Inaktivierung von C. albicans-Zellen .
3. Entwicklung des Cad-Weges in Escherichia coli Es wurden Forschungsarbeiten durchgeführt, um den Cad-Weg in Escherichia coli zu entwickeln, um Glutarat aus L-Lysin zu produzieren . Der entwickelte Stamm Glu-02 produzierte 77,62 g/L Glutarat aus 100 g/L L-Lysin in 42 Stunden mit einer Ausbeute und Produktivität von 0,78 g/g L-Lysin bzw. 1,85 g/L/h .
Entwicklung biobasierter Kunststoffe
Die Nachfrage nach biobasierten Kunststoffen nimmt weltweit zu. Glutarat, das aus this compound hergestellt werden kann, ist ein monomères Vorläufermolekül für diese biobasierten Polymere . Die Verbesserung der Glutaratproduktion in mikrobiellen Wirten kann dazu beitragen, die Marktnachfrage nach biobasierten Kunststoffen zu decken .
Reaktive Extraktion von Glutarat
Die reaktive Extraktion von Glutarat direkt aus der Fermentationsbrühe wurde optimiert, was zu Ausbeuten von 58 % bzw. 99 % im reaktiven Extraktions- und reaktiven Rückextraktionsschritt führte . Dieser Prozess beinhaltet die Verwendung von 1,5-DIBENZYL GLUTAR
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that the compound is used for proteomics research , suggesting it may interact with proteins or other biomolecules in the cell.
Biochemical Pathways
1,5-Dibenzyl Glutarate is related to glutarate, a carbon-5 dicarboxylic acid . Glutarate is part of several biochemical pathways, including the tricarboxylic acid (TCA) cycle . In the TCA cycle, it participates in various biological processes such as anti-oxidative defense, energy production, signaling modules, and genetic modification .
Pharmacokinetics
It’s soluble in chloroform , which could influence its absorption and distribution in the body.
Result of Action
It’s known that the compound is used for proteomics research , suggesting it may have effects at the protein level.
Action Environment
1,5-Dibenzyl Glutarate is recommended for storage at -20°C for long-term use . This suggests that temperature could be a significant environmental factor influencing the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
dibenzyl pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(21)23-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZHJBTWPOYHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407565 | |
| Record name | Dibenzyl Pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56977-08-3 | |
| Record name | Dibenzyl Pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















